BIP-4 Derivative Achieves 130-Fold Superior ITPKA Inhibition Over BAMB-4, Validating 1134773-03-7 as a Privileged Precursor
The BIP-4 compound, synthesized via functionalization of the 1134773-03-7 scaffold at the acetic acid position, inhibits inositol-1,4,5-trisphosphate-3-kinase A (ITPKA) with an IC50 of 157 ± 57 nM. This represents a 130-fold potency improvement over the predecessor inhibitor BAMB-4, which exhibited an IC50 of 20 µM in the same enzymatic assay system. Furthermore, BIP-4 reduced proliferation of H1299 lung cancer cells with an IC50 of 3 µM and adhesion of LN4323 cells with an IC50 of 2 µM, demonstrating cellular functional activity that directly depends on the structural features provided by the 1134773-03-7-derived scaffold [1]. The competitive inhibition mechanism with respect to Ins(1,4,5)P3 (but non-competitive with ATP) confers high target selectivity, a property not shared by other pyrazole-acetic acid derivatives lacking the specific 3,5-dimethyl-1-(4-nitrophenyl) substitution pattern [2].
| Evidence Dimension | ITPKA enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | BIP-4 derived from 1134773-03-7 scaffold: IC50 = 157 ± 57 nM |
| Comparator Or Baseline | BAMB-4 (predecessor ITPKA inhibitor): IC50 = 20 µM |
| Quantified Difference | 130-fold improvement (157 nM vs 20,000 nM) |
| Conditions | Recombinant ITPKA catalytic domain; ADP-Glo kinase assay; pH and temperature as specified in Schröder et al. (2015) Biochem Pharmacol |
Why This Matters
Demonstrates that the 1134773-03-7 core structure provides a uniquely productive starting point for generating low-nanomolar ITPKA inhibitors, a potency level unattainable with earlier scaffolds; this directly impacts procurement decisions where the goal is to access the most productive building block for kinase inhibitor development.
- [1] Schröder, D., Tödter, K., Gonzalez, B., Franco-Echevarría, E., Rohaly, G., Blecher, C., Lin, H.-Y., Mayr, G. W., & Windhorst, S. (2015). The new InsP3Kinase inhibitor BIP-4 is competitive to InsP3 and blocks proliferation and adhesion of lung cancer cells. Biochemical Pharmacology, 96(2), 143-150. doi:10.1016/j.bcp.2015.05.007 View Source
- [2] Schröder, D., Windhorst, S., et al. (2021). Mechanism of BIP-4 mediated inhibition of InsP3Kinase-A. Bioscience Reports, 41(7), BSR20211259. doi:10.1042/BSR20211259 View Source
